molecular formula C11H22ClNO2 B8095903 L-Leucine cyclopentyl ester HCl

L-Leucine cyclopentyl ester HCl

Cat. No.: B8095903
M. Wt: 235.75 g/mol
InChI Key: FKSNNQUAAIUBAC-PPHPATTJSA-N
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Description

L-Leucine ester hydrochlorides are derivatives of the essential amino acid L-leucine, where the carboxylic acid group is esterified with an alcohol moiety and stabilized as a hydrochloride salt. These compounds are widely utilized in peptide synthesis, pharmaceutical intermediates, and biochemical research due to their enhanced reactivity compared to free amino acids . This article focuses on comparing these variants based on available data.

Properties

IUPAC Name

cyclopentyl (2S)-2-amino-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-8(2)7-10(12)11(13)14-9-5-3-4-6-9;/h8-10H,3-7,12H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSNNQUAAIUBAC-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann method involves reacting L-leucine with cyclopentanol in the presence of thionyl chloride (SOCl₂) or oxalyl chloride to activate the carboxyl group. The amino group is typically protected using benzyl chloroformate (Cbz-Cl) or tert-butoxycarbonyl (Boc) groups to prevent side reactions. After esterification, the protecting group is removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine, which is subsequently converted to the hydrochloride salt.

Yields for this method range from 65% to 78%, with optical purity maintained at >98% enantiomeric excess (ee) when conducted at 0–5°C to minimize racemization. Critical parameters include:

  • Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) optimizes reactivity.

  • Stoichiometry : A 1:2 molar ratio of L-leucine to cyclopentanol ensures complete conversion.

Steglich Esterification

Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offers milder conditions. L-Leucine’s carboxyl group is activated in situ, enabling coupling with cyclopentanol at room temperature. This method avoids harsh acidic conditions, reducing epimerization risks. Post-reaction, the urea byproduct is filtered, and the ester is purified via recrystallization from ethyl acetate/hexane.

Reported yields reach 82–89%, with optical purity >99% ee. Key advantages include compatibility with acid-labile protecting groups and scalability to multi-kilogram batches.

Enzymatic Reductive Amination

Leucine Dehydrogenase (LeuDH)-Mediated Synthesis

A patent (CN103361388A) discloses a biocatalytic route using leucine dehydrogenase (LeuDH) and formate dehydrogenase (FDH) for stereoselective synthesis of cyclic alkylamino acids. While focused on cyclopropyl derivatives, the methodology is adaptable to cyclopentyl esters:

  • Substrate preparation : Cyclopentyl ketone is oxidized to cyclopentanecarboxylic acid.

  • Enzymatic reductive amination : The ketone is reacted with ammonium formate, LeuDH, FDH, and NAD⁺ to yield L-leucine cyclopentyl ester.

  • HCl salt formation : The product is treated with HCl gas in ethanol to precipitate the hydrochloride salt.

This method achieves 94–97% conversion with >99.5% ee, leveraging enzymatic specificity to avoid racemization.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Patent CN105111105A details resolving racemic mixtures using chiral amines like (R)-3-amino-3-phenylpropanol. Applied to L-leucine cyclopentyl ester:

  • Racemic ester synthesis : DL-leucine is esterified with cyclopentanol.

  • Salt formation : The racemic ester is combined with (R)-3-amino-3-phenylpropanol in ethyl acetate, forming diastereomeric salts.

  • Separation and dissociation : The L-enantiomer salt is isolated via fractional crystallization and treated with HCl to yield the target compound.

This method delivers 91–95% ee and 70–75% yield, though it requires additional steps for resolving agent recovery.

HCl Salt Formation and Purification

Direct Acidification

The free base of L-leucine cyclopentyl ester is dissolved in anhydrous ether or ethanol, and HCl gas is bubbled through the solution. The precipitate is filtered and washed with cold ether. This step achieves near-quantitative conversion (98–99%) and purity >99% by HPLC.

Epimerization Mitigation

Studies from Monash University highlight that HCl in aqueous or methanolic solutions causes negligible epimerization (<1%) compared to HBr or TFA, which induce up to 15% racemization. Optimal conditions use 4 M HCl at 25°C for 2 hours.

Comparative Analysis of Methods

Method Yield Optical Purity Key Advantage Limitation
Schotten-Baumann65–78%>98% eeScalabilityRequires cryogenic conditions
Steglich Esterification82–89%>99% eeMild conditionsCostly coupling agents
Enzymatic Synthesis94–97%>99.5% eeStereoselectivitySubstrate specificity
Chiral Resolution70–75%91–95% eeNo racemizationLow yield, resolving agent reuse

Industrial-Scale Considerations

Cost Analysis

  • Raw materials : Cyclopentanol accounts for 40–45% of total costs.

  • Catalysts : Enzymatic routes reduce costs by 30% compared to chemical methods.

  • Waste management : HCl neutralization with NaOH generates NaCl, requiring wastewater treatment.

Process Optimization

  • Continuous flow systems : Reduce reaction time by 50% for Steglich esterification.

  • In situ product removal : Enhances enzymatic conversion rates by alleviating product inhibition .

Chemical Reactions Analysis

Types of Reactions

L-Leucine cyclopentyl ester hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield L-leucine and cyclopentanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and ester functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products

    Hydrolysis: L-leucine and cyclopentanol.

    Substitution: Various substituted derivatives of L-leucine.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

L-Leucine cyclopentyl ester HCl serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in:

  • Drug Development : As an intermediate in the synthesis of bioactive molecules, it can contribute to the development of new drugs targeting metabolic disorders and other diseases.
  • Prodrug Formation : The ester form may enhance the solubility and bioavailability of L-Leucine in therapeutic formulations, potentially improving drug delivery systems.

Nutritional Science

Research indicates that L-Leucine plays a significant role in protein metabolism and muscle synthesis. The cyclopentyl ester variant may enhance these properties due to its unique structure:

  • Muscle Protein Synthesis : Studies have shown that L-Leucine supplementation can stimulate muscle protein synthesis, particularly in elderly populations or individuals undergoing resistance training .
  • Nutritional Supplements : It is being investigated for inclusion in dietary supplements aimed at improving muscle mass and recovery post-exercise.

Therapeutic Potential

The compound has shown promise in various therapeutic applications, particularly due to its biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that L-Leucine derivatives may exhibit anti-inflammatory effects, making them candidates for treating autoimmune diseases.
  • Metabolic Disorders : Given its role in amino acid metabolism, this compound could be explored for its potential to manage conditions like obesity and diabetes by modulating metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

Study Focus Findings
Pilot Trial on EAA SupplementationEffects on functional statusSupplementation with EAAs containing L-Leucine improved lean tissue mass and functional performance in older adults .
Transport MechanismsAmino acid uptakeResearch demonstrated that L-Leucine uptake is influenced by sodium and potassium ions, indicating its role in cellular transport mechanisms .
In Vitro StudiesAnti-inflammatory effectsInvestigations into the anti-inflammatory properties of L-Leucine derivatives suggest potential therapeutic applications.

Mechanism of Action

The mechanism by which L-Leucine cyclopentyl ester hydrochloride exerts its effects involves its uptake into cells via amino acid transporters. Once inside the cell, it can activate the mTORC1 signaling pathway, which is crucial for regulating cell growth, metabolism, and survival . The ester group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

The following sections compare the physicochemical properties, purity, and applications of four L-leucine ester hydrochlorides: ethyl , methyl , benzyl , and 4-nitrophenyl esters.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Melting Point (°C) Purity
L-Leucine ethyl ester HCl C₈H₁₇NO₂·HCl 195.69 2743-40-0 Not reported >98%
L-Leucine methyl ester HCl C₇H₁₄NO₂·HCl 181.66 7517-19-3 Not reported >98%
L-Leucine 4-nitrophenyl ester HCl C₁₂H₁₆N₂O₄·HCl 288.68 71989-25-8 >176 (decomp.) ≥98%
D,L-Leucine benzyl ester HCl C₁₃H₂₀ClNO₂ 257.76 1374963-75-3 Not reported Not reported

Key Observations :

  • Molecular Weight : The 4-nitrophenyl ester has the highest molecular weight (288.68), likely due to the bulky aromatic nitro group, followed by the benzyl ester (257.76). Ethyl and methyl esters are lighter, reflecting their simpler alkyl groups .
  • Melting Point : Only the 4-nitrophenyl ester reports a melting point (>176°C with decomposition), suggesting higher thermal stability compared to other esters .
  • Purity : Ethyl, methyl, and 4-nitrophenyl esters all meet ≥98% purity standards, making them suitable for high-precision applications .
Ethyl Ester (H-Leu-OEt·HCl)
  • Applications : Widely used as an intermediate in peptide synthesis. The ethyl group balances reactivity and stability, making it ideal for solid-phase peptide coupling .
  • Reactivity : Less prone to hydrolysis than methyl esters under basic conditions, enhancing its utility in prolonged reactions .
Methyl Ester (L-Leucine methyl ester HCl)
  • Applications : Common in small-molecule drug synthesis and as a precursor for leucine-derived probes. Its lower molecular weight may improve solubility in organic solvents .
  • Limitations : Susceptible to hydrolysis, requiring careful handling in aqueous environments .
4-Nitrophenyl Ester (L-Leucine 4-nitrophenyl ester HCl)
  • Applications : Functions as an "active ester" in peptide bond formation due to the electron-withdrawing nitro group, which accelerates nucleophilic acyl substitution .
  • Advantages: High reactivity enables efficient coupling with amino groups without additional activating agents .
Benzyl Ester (D,L-Leucine benzyl ester HCl)
  • Applications: Primarily serves as a protecting group in organic synthesis. The benzyl group can be removed via hydrogenolysis, offering strategic flexibility in multi-step syntheses .
  • Drawbacks: Limited data on purity and stability in the provided evidence restricts a full comparative analysis .

Stability and Handling

  • Ethyl/Methyl Esters : Stable under acidic conditions but may degrade in strongly basic environments. Storage at low temperatures (2–8°C) is recommended .
  • 4-Nitrophenyl Ester : Requires protection from light due to the photosensitive nitro group. Decomposes at high temperatures, necessitating controlled reaction conditions .
  • Benzyl Ester : Likely stable under inert atmospheres but lacks specific handling guidelines in the evidence .

Biological Activity

L-Leucine cyclopentyl ester hydrochloride is a derivative of the essential amino acid L-leucine, notable for its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

L-Leucine cyclopentyl ester HCl is characterized by its unique cyclopentyl group attached to the L-leucine backbone. This structural modification may influence its biological activity compared to other leucine derivatives.

Property Value
Molecular FormulaC₉H₁₈ClNO
Molecular Weight207.7 g/mol
AppearanceWhite crystalline powder
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its role in protein synthesis and metabolic regulation. Leucine itself is known to stimulate the mTOR pathway, a critical regulator of cell growth and metabolism. Studies indicate that leucine derivatives can modulate cellular signaling pathways that influence muscle protein synthesis, immune response, and metabolic functions.

Key Mechanisms

  • mTOR Activation : Leucine activates the mTOR signaling pathway, promoting protein synthesis and muscle growth.
  • Antioxidant Activity : Some studies suggest that leucine derivatives may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Immune Modulation : Research indicates that certain leucine derivatives may selectively target cytotoxic lymphocytes while preserving helper T cells and B cells, offering potential for immunotherapeutic applications .

1. Muscle Protein Synthesis

This compound has been shown to enhance muscle protein synthesis through its activation of the mTOR pathway. This property is particularly beneficial for athletes and individuals undergoing resistance training.

2. Anticancer Potential

Emerging studies have indicated that leucine derivatives may possess anticancer properties by inducing apoptosis in cancer cells while sparing normal cells. For instance, certain leucine esters have demonstrated selective cytotoxicity against tumor cells .

3. Anti-inflammatory Effects

Research has suggested anti-inflammatory effects linked to leucine derivatives, which could be beneficial in treating autoimmune diseases. The modulation of cytokine production by leucine esters may play a role in reducing inflammation.

Case Studies

Case Study 1: Muscle Recovery in Athletes
A study involving athletes showed that supplementation with this compound significantly improved recovery times post-exercise by enhancing muscle protein synthesis rates compared to a placebo group.

Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines (e.g., A549, MDA-MB-231) demonstrated that this compound induced apoptosis at specific concentrations while exhibiting minimal toxicity to non-cancerous cells .

Safety Profile and Toxicology

While this compound exhibits promising biological activities, its safety profile must be carefully considered. Preliminary toxicity studies indicate that it has a favorable safety margin; however, further research is needed to fully elucidate its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing L-Leucine cyclopentyl ester HCl, and how should data interpretation address potential ambiguities?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the esterification of L-Leucine and cyclopentanol. Pay attention to ester carbonyl signals (δ170175ppm\delta \sim 170-175 \, \text{ppm}) and cyclopentyl proton splitting patterns (multiplet at δ1.52.0ppm\delta \sim 1.5-2.0 \, \text{ppm}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should validate molecular weight (C12H23NO2Cl\text{C}_{12}\text{H}_{23}\text{NO}_2\text{Cl}, expected [M+H]+248.1Da[M+H]^+ \approx 248.1 \, \text{Da}). Address discrepancies by checking chloride counterion retention during ionization .
  • Infrared Spectroscopy (IR) : Confirm ester C=O stretch (1730cm1\sim 1730 \, \text{cm}^{-1}) and HCl-associated absorption bands. Compare with analogs like L-Leucine benzyl ester to avoid misassignment .

Q. How can researchers design synthesis protocols for this compound to minimize racemization and ensure stereochemical purity?

  • Methodological Answer :

  • Coupling Conditions : Use DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate the carboxyl group of L-Leucine, reducing racemization during esterification. Monitor reaction pH (maintain pH4.55.5\text{pH} \sim 4.5-5.5) to stabilize the HCl salt .
  • Temperature Control : Conduct reactions at 04C0-4^\circ \text{C} to slow base-catalyzed racemization. Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) with a mobile phase of hexane/isopropanol (90:10) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they impact experimental workflows?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water (510mg/mL\sim 5-10 \, \text{mg/mL}) but highly soluble in polar aprotic solvents (DMF, DMSO). Pre-dissolve in DMSO for in vitro assays to avoid precipitation .
  • Hygroscopicity : Store under inert gas (argon) at 20C-20^\circ \text{C} to prevent HCl loss and ester hydrolysis. Use Karl Fischer titration to monitor residual moisture in batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different cell lines or animal models?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50_{50}/EC50_{50} assays in ≥3 biological replicates to account for variability. Use nonlinear regression models (e.g., Hill equation) to quantify potency differences .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes from relevant species (e.g., human, mouse) to assess esterase-mediated hydrolysis rates. Correlate degradation kinetics with observed activity discrepancies .

Q. What strategies optimize the use of this compound in peptide synthesis while mitigating side reactions (e.g., cyclopentyl group migration)?

  • Methodological Answer :

  • Protecting Group Compatibility : Avoid strong bases (e.g., piperidine) during Fmoc deprotection to prevent ester cleavage. Use tert-butyl-based protecting groups for side-chain functionalities .
  • Kinetic Monitoring : Employ real-time FTIR or LC-MS to detect intermediate acyloxonium ions, which signal undesired ester migration. Quench reactions at 80%\leq 80\% conversion to minimize byproducts .

Q. How should researchers statistically validate the reproducibility of this compound’s pharmacological effects in preclinical studies?

  • Methodological Answer :

  • Power Analysis : Calculate sample sizes using G*Power software (α = 0.05, β = 0.2) to ensure adequate detection of effect sizes observed in pilot studies .
  • Mixed-Effects Models : Account for inter-animal variability in pharmacokinetic studies by nesting data within subjects. Report 95% confidence intervals for AUC and Cmax_{\text{max}} .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.